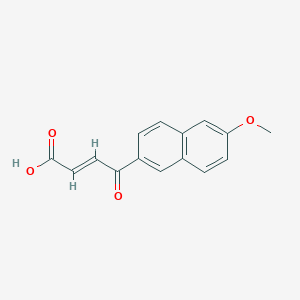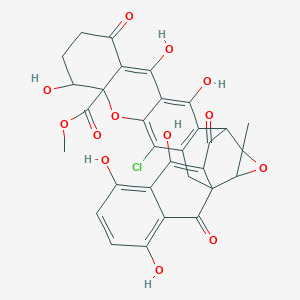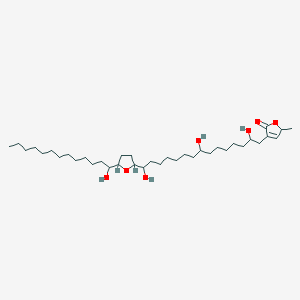
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, also known as MENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of chalcones, which are known for their diverse biological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is not fully understood; however, studies have suggested that this compound exerts its biological effects through various pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
One of the major advantages of using 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid in lab experiments is its diverse biological activities, which make it a potential therapeutic agent for various diseases. Moreover, this compound is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid. One of the potential areas of research is the development of novel drug formulations of this compound that can improve its bioavailability and efficacy. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Additionally, the use of this compound as a potential chemopreventive agent needs to be explored further.
合成方法
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition reaction. The most common method for synthesizing this compound is the Claisen-Schmidt condensation, which involves the reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as potassium hydroxide. The resulting product is then subjected to further reactions to obtain this compound.
科学研究应用
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, colon, and prostate cancer. Moreover, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
129119-99-9 |
|---|---|
分子式 |
C8H3ClF3NOS |
分子量 |
256.25 g/mol |
IUPAC 名称 |
(E)-4-(6-methoxynaphthalen-2-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H12O4/c1-19-13-5-4-10-8-12(3-2-11(10)9-13)14(16)6-7-15(17)18/h2-9H,1H3,(H,17,18)/b7-6+ |
InChI 键 |
DEVFGGMZYONYBJ-VOTSOKGWSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C(=O)O |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O |
同义词 |
4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid MNOB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)


![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)